molecular formula C22H20FN5O3 B2939203 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1260945-68-3

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

カタログ番号: B2939203
CAS番号: 1260945-68-3
分子量: 421.432
InChIキー: OVVMOVYYAISROH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-fluorophenyl group at the pyrazole N1 position and a 4-methoxyphenylethyl substituent on the acetamide nitrogen. This structural framework is associated with diverse biological activities, including kinase inhibition and antiproliferative effects, as seen in related compounds . Its design leverages fluorine and methoxy substituents to optimize electronic properties, solubility, and target binding, making it a candidate for therapeutic development.

特性

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-14(15-3-9-18(31-2)10-4-15)26-20(29)12-27-13-24-21-19(22(27)30)11-25-28(21)17-7-5-16(23)6-8-17/h3-11,13-14H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMOVYYAISROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C22H20FN5O3
  • Molecular Weight : 421.432 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory effects of similar pyrazolo-pyrimidine derivatives. Notably, compounds with structural similarities have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Inhibition of COX Enzymes by Pyrazolo-Pyrimidine Derivatives

CompoundIC50 (μmol/L)COX-1 InhibitionCOX-2 Inhibition
Compound A 0.04 ± 0.01YesYes
Compound B 0.04 ± 0.02NoYes
Target Compound TBDTBDTBD

The inhibitory effects on COX enzymes suggest potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments conducted on RAW264.7 cells revealed that certain derivatives of pyrazolo-pyrimidines exhibited varying degrees of cytotoxic effects depending on their substituents. For instance, compounds with specific N(1) substitutions showed significant cytotoxicity at concentrations as low as 20 µg/mL .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo-pyrimidine derivatives can often be correlated with their structural features. The presence of electron-donating groups at specific positions enhances anti-inflammatory activity while modifying the N(1) and N(2) positions has been linked to varying levels of cytotoxicity.

Key Findings from SAR Studies:

  • N(1) Substitution : Compounds with a benzyl group at the N(1) position exhibited increased cytotoxicity compared to those without such substitutions.
  • N(2) Substitution : Variations in N(2) substituents influenced both cell viability and nitric oxide production in LPS-induced inflammation models .

Case Studies

Recent investigations into related compounds have provided insight into their pharmacological potential:

  • Study on Anti-inflammatory Effects : A study evaluated several pyrimidine derivatives for their ability to reduce edema in animal models. The results indicated that certain derivatives had ED50 values comparable to indomethacin, a standard anti-inflammatory medication .
  • Cytotoxicity Assessment in Cancer Models : A series of tests were conducted on cancer cell lines to evaluate the cytotoxic potential of structurally similar compounds. Results indicated a promising trend where modifications at the N(1) position led to enhanced anticancer activity .

類似化合物との比較

Pyrazolo[3,4-d]pyrimidinones are a well-studied class of heterocyclic compounds. Below, we compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Modifications and Substituent Effects
Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone - N1: 4-Fluorophenyl
- Acetamide: 4-Methoxyphenylethyl
Enhanced lipophilicity from fluorine; methoxy improves solubility -
Compound Pyrazolo[3,4-d]pyrimidinone - N1: 4-Fluorophenyl
- Acetamide: 2-Methoxyphenyl
Positional isomerism (2- vs. 4-methoxy) may reduce binding affinity due to steric hindrance
(5b) Pyrazolo[3,4-d]pyrimidinone - N1: Phenyl
- Acetamide: 4-Methoxybenzylidene
Lacks fluorine; methoxy at para position enhances π-π stacking
(Example 83) Pyrazolo[3,4-d]pyrimidinone - N1: 4-(Dimethylamino)-3-(fluoro-isopropoxyphenyl)
- Chromenone side chain
Bulky substituents increase molecular weight (MW: 571.2) and melting point (302–304°C)

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs like 5b .
  • Methoxy Position : The 4-methoxyphenylethyl group may improve solubility and membrane permeability relative to 2-methoxy isomers (), where steric effects could hinder target engagement .
Physicochemical Properties
Property Target Compound Compound (5b) (Example 83)
Melting Point Not reported Not reported 246–248°C 302–304°C
Molecular Weight ~450 (estimated) ~430 (estimated) 452.5 (ES-HRMS) 571.2
Solubility Moderate (methoxy enhances) Lower (2-methoxy) Moderate Low (bulky substituents)

Insights :

  • The target’s 4-methoxyphenylethyl group balances solubility and lipophilicity, contrasting with ’s chromenone derivatives, which prioritize target affinity over pharmacokinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。